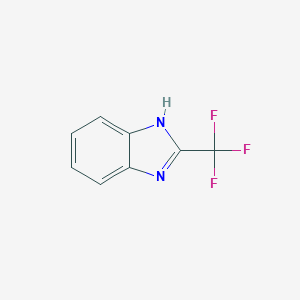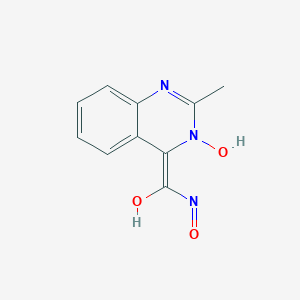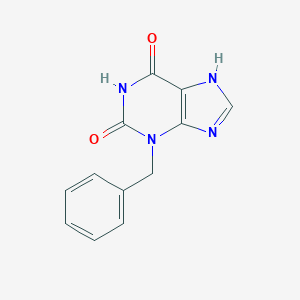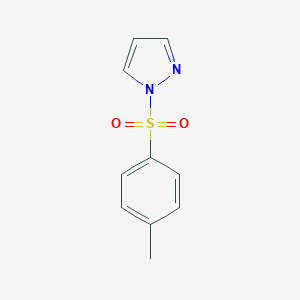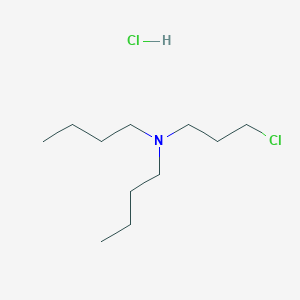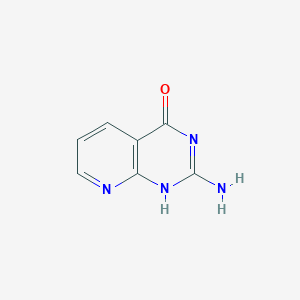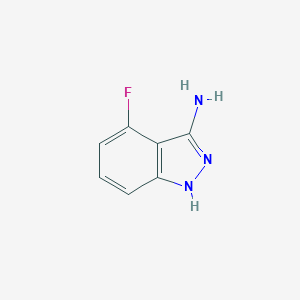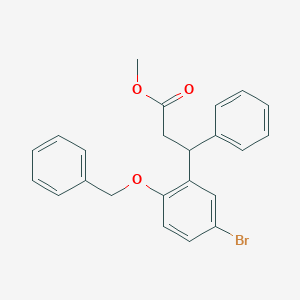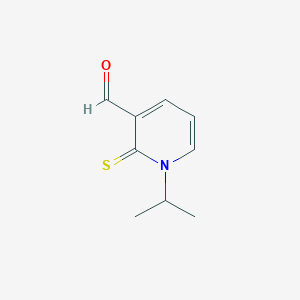
N-Methylacetanilide
概要
説明
N-Methylacetanilide, also known as N-Methyl-N-phenylacetamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-Methylacetanilide can be synthesized through the reaction of acetic anhydride with N-methylaniline. The reaction typically involves heating the reactants under reflux conditions. The general reaction is as follows:
N-methylaniline+acetic anhydride→this compound+acetic acid
The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to enhance the reaction rate. The product is then purified through recrystallization from solvents like water, ether, or petroleum ether.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as distillation and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
N-Methylacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form N-methyl aniline.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-N-methylacetanilide
Reduction: N-methyl aniline
Substitution: Nitro-N-methylacetanilide, halogenated this compound
科学的研究の応用
N-Methylacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also used in studies involving conformational analysis and molecular interactions.
Biology: It is used in biochemical studies to understand the interactions of amides with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methylacetanilide involves its interaction with various molecular targets. It can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of the methyl group on the nitrogen atom influences the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
N-Methylacetanilide is similar to other acetanilide derivatives, such as acetanilide and N-ethylacetanilide. the presence of the methyl group on the nitrogen atom makes it unique in terms of its reactivity and applications. Other similar compounds include:
Acetanilide: Lacks the methyl group on the nitrogen atom.
N-Ethylacetanilide: Contains an ethyl group instead of a methyl group on the nitrogen atom.
N-Phenylacetamide: Similar structure but without the methyl group.
This compound’s unique structure allows it to participate in specific reactions and applications that are not possible with other acetanilide derivatives.
特性
IUPAC Name |
N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10(2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGCJANOQOGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060373 | |
| Record name | Acetamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-10-2 | |
| Record name | N-Methylacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MR085F8DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methylacetanilide?
A: this compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. []
Q2: What is the preferred conformation of this compound in solution?
A: Research using molar Kerr constants suggests that this compound prefers a conformation where the carbonyl group (CO) is trans to the phenyl group. []
Q3: How does the conformation of this compound change upon protonation?
A: Introducing electron-withdrawing groups on the aromatic ring of this compound favors the trans conformer. This effect can be utilized to switch the conformation from cis to trans by protonating an electron-donating substituent on the aromatic ring. []
Q4: What is the crystal structure of this compound?
A: this compound crystallizes with two independent molecules in the asymmetric unit. The dihedral angle between the benzothiazole ring and the phenyl ring varies between the two molecules, being 51.63° and 60.46°. The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []
Q5: How does the crystal structure of 2-Chloro-N-methyl-N-phenylacetamide differ from this compound?
A: In 2-Chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. This plane forms a dihedral angle of 87.07° with the benzene ring. Weak intermolecular C—H⋯O interactions stabilize the crystal packing. []
Q6: How can this compound be synthesized from N,N-dimethylaniline?
A: this compound can be synthesized by reacting N,N-dimethylaniline N-oxide with acetic anhydride. This reaction primarily yields 2-acetoxy-N,N-dimethylaniline, with this compound as a minor product. []
Q7: How does cobalt(II) chloride catalyze the oxidative demethylation of N,N-dimethylanilines to this compound?
A: In the presence of acetic anhydride and oxygen, cobalt(II) chloride catalyzes the conversion of N,N-dimethylanilines to their corresponding N-Methylacetanilides and N-methylformanilides. The reaction proceeds through an oxidative demethylation pathway. []
Q8: Can this compound be formed through the Pictet synthesis of quinoline?
A: Yes, heating this compound with zinc chloride produces quinoline, 6-methylquinoline, and p-toluidine. Isotopic labeling studies revealed that the C4 of quinoline originates from the acetyl group of this compound. []
Q9: What is the role of this compound in studying herbicide safeners?
A: this compound, in conjunction with piperonyl butoxide (PBO), has been instrumental in understanding the antagonistic interaction of the herbicide mefenacet with monooxygenase inhibitors. Studies suggest that mefenacet, like PBO, might interfere with monooxygenase enzymes, potentially by stimulating monooxygenation. This finding led to the hypothesis that a regulatory response system might be triggered by these compounds, leading to increased enzyme activity in monooxygenase and glutathione detoxification pathways. []
Q10: How does the phytotoxicity of mefenacet relate to its concentration in soil?
A: Research indicates that the phytotoxicity of mefenacet is directly correlated to its concentration in soil water, which is influenced by its adsorption to soil organic matter. This implies that soils with lower organic matter content are likely to exhibit higher mefenacet phytotoxicity. [, ]
Q11: Has this compound been investigated for analgesic properties?
A: While not directly studied, this compound, a monomethylated derivative of acetaminophen (4'-hydroxyacetanilide), has been found to be non-cytotoxic to mouse hepatic tissue, unlike its counterparts 2-methylacetaminophen and 3-methylacetaminophen. This lack of toxicity is attributed to its inability to be metabolized into toxic byproducts. Although not directly investigated for analgesic properties, the study suggests a correlation between analgesic potency and hepatotoxic potential in this class of compounds. []
Q12: What is the role of this compound in the synthesis of radiotracers?
A: this compound acts as a key structural motif in the development of PET radiotracers targeting the translocator protein (TSPO). Several derivatives containing the N-methyl-N-phenylacetamide core, radiolabeled with fluorine-18, have been synthesized and evaluated for their binding affinity, selectivity, and pharmacokinetic properties in vitro and in vivo. [, , , ]
Q13: Are there analytical methods to quantify this compound?
A: While specific analytical methods for this compound are not detailed in the provided papers, various chromatographic techniques like GC/MS and GC/ECD can be employed for its identification and quantification, particularly in the context of environmental monitoring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

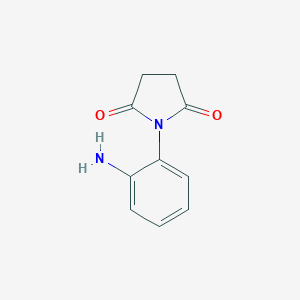

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
